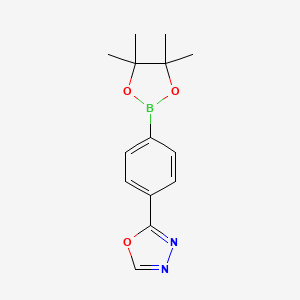

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Topology

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole, reflecting its complex molecular architecture. The compound possesses the Chemical Abstracts Service registry number 276694-19-0 and exhibits a molecular formula of C14H17BN2O3 with a corresponding molecular weight of 272.11 daltons. Alternative nomenclature systems recognize this molecule as 4-(1,3,4-oxadiazol-2-yl)phenylboronic acid pinacol ester, emphasizing the boronic acid ester functionality.

The molecular topology consists of three primary structural domains: the 1,3,4-oxadiazole heterocycle, the phenylene linker, and the pinacol boronic ester moiety. The 1,3,4-oxadiazole ring contains two nitrogen atoms positioned at the 1,3 and 4 positions with an oxygen atom at position 2, creating a five-membered aromatic heterocycle. This heterocycle is directly connected to the para position of a benzene ring, which in turn bears the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the opposite para position. The dioxaborolane ring adopts a near-planar conformation with the boron center coordinated by two oxygen atoms in a trigonal planar geometry.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations have provided detailed insights into the solid-state structure of related oxadiazole-boronic ester compounds. Single-crystal X-ray diffraction studies reveal that compounds with the general formula C14H17BN2O3 typically crystallize in triclinic crystal systems with space group P-1. The unit cell parameters for structurally related compounds show dimensions of approximately a = 7.9081(4) Å, b = 9.4286(4) Å, and c = 9.6551(5) Å, with angles α = 76.504(4)°, β = 86.081(4)°, and γ = 83.312(4)°.

The crystallographic analysis demonstrates that the oxadiazole ring maintains planarity in the solid state, consistent with its aromatic character. The phenylene linker adopts a planar conformation that facilitates conjugation between the oxadiazole and boronic ester moieties. The dioxaborolane ring shows slight puckering from planarity, with the boron atom displaced from the least-squares plane of the ring atoms. Intermolecular interactions in the crystal structure include weak hydrogen bonding and π-π stacking interactions between aromatic rings, contributing to the overall crystal packing stability.

Temperature-dependent studies conducted at 150 Kelvin reveal enhanced structural resolution and reduced thermal motion, allowing for precise determination of bond lengths and angles. The density calculated from crystallographic data typically ranges around 1.301 grams per cubic centimeter for compounds of this molecular weight and packing efficiency.

Electronic Structure Calculations via Density Functional Theory

Density functional theory calculations using the B3LYP hybrid functional with the 6-311++G(d,p) basis set have been extensively employed to investigate the electronic structure and properties of oxadiazole-containing compounds. These computational studies provide crucial insights into the molecular orbitals, charge distribution, and electronic transitions that characterize the compound's behavior.

The highest occupied molecular orbital primarily resides on the oxadiazole ring and the adjacent phenyl system, while the lowest unoccupied molecular orbital shows significant contribution from the boronic ester moiety. This orbital distribution suggests that the compound exhibits intramolecular charge transfer character, with electron donation from the oxadiazole-phenyl system toward the electron-deficient boron center. Natural bond orbital analysis reveals that the 1,3,4-oxadiazole heterocycle possesses significant aromatic character, consistent with experimental observations of its chemical stability and conjugation properties.

Time-dependent density functional theory calculations predict electronic absorption maxima in the ultraviolet region, typically around 245-250 nanometers for phenyl-substituted 1,3,4-oxadiazoles. The presence of the boronic ester substituent introduces additional electronic states that may influence the absorption spectrum and potentially red-shift certain transitions due to extended conjugation effects.

Computational analysis of vibrational frequencies provides theoretical infrared absorption patterns that can be compared with experimental spectra for structural confirmation. The calculated dipole moment typically ranges from 2-4 Debye units for compounds of this type, indicating moderate polarity that affects intermolecular interactions and solubility properties.

Comparative Analysis with Isomeric Oxadiazole-Boron Complexes

Comparative studies with isomeric oxadiazole-boronic ester compounds reveal significant differences in electronic properties and structural characteristics. The 1,2,4-oxadiazole isomer, represented by compounds such as 3-(1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester, exhibits distinct electronic behavior compared to the 1,3,4-oxadiazole system. The 1,2,4-oxadiazole isomer shows reduced aromaticity compared to its 1,3,4-counterpart, as evidenced by ultraviolet spectroscopic studies that demonstrate different electronic transition patterns.

The position of the boronic ester substituent on the phenyl ring also significantly influences the compound's properties. Meta-substituted derivatives show altered electronic coupling between the oxadiazole and boronic ester moieties compared to para-substituted analogs. This positional effect manifests in different absorption maxima, with meta-substituted compounds typically exhibiting hypsochromic shifts relative to para-substituted variants.

Structural comparison with benzoxadiazole-boronic ester compounds, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]oxadiazole, reveals the influence of ring fusion on electronic properties. The benzoxadiazole system demonstrates enhanced electron-accepting character due to the extended conjugation and the presence of an additional nitrogen atom in the heterocyclic framework.

| Compound Type | Molecular Formula | Molecular Weight | Absorption Maximum (nm) | Electronic Character |

|---|---|---|---|---|

| 1,3,4-oxadiazole derivative | C14H17BN2O3 | 272.11 | ~245 | Moderate aromatic character |

| 1,2,4-oxadiazole derivative | C14H17BN2O3 | 272.11 | ~238 | Reduced aromatic character |

| Benzoxadiazole derivative | C12H15BN2O3 | 246.07 | ~280 | Enhanced electron-accepting |

| Simple oxadiazole-boron | C8H13BN2O3 | 196.01 | ~235 | Basic aromatic system |

The comparative analysis demonstrates that the 1,3,4-oxadiazole framework provides optimal balance between electronic stability and reactivity for synthetic applications. The symmetrical arrangement of nitrogen atoms in the 1,3,4-oxadiazole system contributes to its enhanced aromatic character and more predictable electronic behavior compared to the unsymmetrical 1,2,4-isomer. These structural and electronic differences have important implications for the compound's utility in cross-coupling reactions, materials applications, and potential biological activity profiles.

Properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-17-16-9-18-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMKIDKLUDAMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611672 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276694-19-0 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Intermediate

- Step 1: Preparation of an amidoxime by reacting a suitable nitrile (e.g., 4-bromobenzonitrile) with hydroxylamine hydrochloride.

- Step 2: Cyclization with an acyl chloride (e.g., benzoyl chloride) in the presence of a base (such as pyridine) to yield a 2-(4-bromophenyl)-1,3,4-oxadiazole intermediate.

$$

\text{4-Bromobenzonitrile} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{Amidoxime} \rightarrow \text{2-(4-Bromophenyl)-1,3,4-oxadiazole}

$$

B. Alternative Cyclization Methods

Other methods involve cyclodehydration of O-acylated amidoximes or 1,3-dipolar cycloaddition strategies, but the above route is most commonly reported for aryl-substituted oxadiazoles.

Introduction of the Dioxaborolane Group (Miyaura Borylation)

- Substrate: 2-(4-Bromophenyl)-1,3,4-oxadiazole

- Borylation Agent: Bis(pinacolato)diboron

- Catalyst: Palladium(II) complex, commonly (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride

- Base: Potassium acetate

- Solvent: Toluene

- Conditions: Reflux, inert atmosphere (nitrogen), 4 hours

$$

\text{2-(4-Bromophenyl)-1,3,4-oxadiazole} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd(II)}, \text{Toluene}, \text{Reflux}} \text{2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole}

$$

- Cool reaction mixture to room temperature.

- Add tannin (to quench).

- Stir briefly, then filter to collect the solid.

- Remove solvent under reduced pressure to yield the product.

- Data Table: Representative Synthesis Conditions and Yields

- The Miyaura borylation step is highly efficient, typically affording yields above 95% under optimized conditions.

- The use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst and potassium acetate as a base in toluene is well-established for this transformation.

- The reaction is tolerant to atmospheric moisture when an inert atmosphere is maintained.

- Purification is generally straightforward due to the high selectivity of the borylation step.

- The choice of solvent and base can influence yield and reaction rate; toluene and potassium acetate are preferred for scalability and reproducibility.

- Summary Table: Key Preparation Parameters

| Parameter | Typical Value |

|---|---|

| Starting halide | 2-(4-Bromophenyl)-1,3,4-oxadiazole |

| Borylation agent | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 (1–2 mol%) |

| Base | Potassium acetate (2–3 equiv.) |

| Solvent | Toluene |

| Temperature | Reflux (110–120°C) |

| Atmosphere | Nitrogen |

| Reaction time | 4 hours |

| Typical yield | 95–99% |

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of this compound lies in its use as a reagent in organic synthesis:

- Suzuki-Miyaura Cross-Coupling Reactions : The boron moiety facilitates the formation of carbon-carbon bonds through palladium-catalyzed reactions. This is crucial for synthesizing complex organic molecules and pharmaceuticals .

- Ligand for Catalysis : The compound can act as a ligand in various metal-catalyzed reactions. For instance, it has been utilized in C-H activation processes where it enhances the reactivity of aryl halides .

- Synthesis of Biaryl Compounds : It can be employed to synthesize biaryl compounds via Cu-catalyzed C-H bond coupling reactions. This is particularly useful in the development of biologically active compounds and materials .

Applications in Materials Science

The incorporation of oxadiazole into polymeric materials has garnered attention due to its potential applications in optoelectronic devices:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of oxadiazoles make them suitable candidates for use in OLEDs. The compound's ability to form stable films with good luminescent properties enhances device performance .

- Sensors : Due to its boron content and electronic characteristics, this compound can be used in sensor applications for detecting various analytes through fluorescence or conductivity changes .

- Photocatalysis : The compound has shown potential as a photocatalyst in chemical reactions under light irradiation, which is beneficial for sustainable chemical processes .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole as a reagent in synthesizing biaryl compounds through Suzuki coupling reactions. The yields were significantly improved compared to traditional methods due to the enhanced reactivity provided by the boron moiety .

Case Study 2: Application in OLEDs

Research on organic light-emitting diodes revealed that incorporating this compound into the active layer improved device efficiency and stability. The photophysical properties indicated that it could serve as an effective emitter material due to its favorable energy levels and luminescent characteristics .

Mechanism of Action

The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The following table compares the target compound with structurally related boronate esters containing different heterocycles:

Key Observations :

- Electron-Withdrawing Effects : The 1,3,4-oxadiazole core (as in the target compound) provides stronger electron-withdrawing character compared to benzo[d]oxazole or benzo[d]isoxazole, enhancing charge transport in OLED materials .

- Steric Effects : Methyl-substituted oxadiazoles (e.g., entry 4) exhibit reduced steric hindrance, favoring higher reactivity in cross-coupling reactions .

Comparison with Analogues :

Biological Activity

The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is a derivative of oxadiazole known for its diverse biological activities. This article reviews the synthesis, characterization, and biological assessment of this compound and its analogs, focusing on their potential applications in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 234.10 g/mol. The structural representation includes a phenyl group substituted with a boron-containing moiety and an oxadiazole ring. The presence of the boron atom is significant as it enhances the compound's reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boronic acids under controlled conditions. The synthesis can be optimized by varying solvents and temperatures to enhance yield and purity.

Antibacterial Properties

Research has demonstrated that oxadiazole derivatives exhibit significant antibacterial activity. In a study assessing various 1,3,4-oxadiazole derivatives against bacterial strains like E. coli and S. aureus, compounds similar to this compound showed promising results comparable to traditional antibiotics such as amoxicillin and cefixime .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. For instance:

- Cytotoxicity : Compounds related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). Some derivatives demonstrated higher cytotoxicity than doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-(boron compound) | MCF-7 | 15.63 |

| Doxorubicin | MCF-7 | 10.38 |

| 2-(boron compound) | U-937 | 12.45 |

Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell proliferation and apoptosis pathways. For example:

- Apoptosis Induction : Flow cytometry assays revealed that derivatives induce apoptosis in cancer cells by increasing p53 expression levels and activating caspase pathways .

Study on Antimicrobial Activity

A recent study synthesized several 1,3,4-oxadiazole derivatives including those based on the tetramethyl dioxaborolane moiety. These compounds were evaluated for their antibacterial efficacy against gram-positive and gram-negative bacteria. The results indicated that certain modifications in the structure significantly enhanced their antibacterial activity compared to standard treatments .

Study on Anticancer Efficacy

Another notable study focused on the anticancer potential of oxadiazoles where compounds were screened against multiple cancer cell lines. The findings suggested that structural variations significantly influenced their biological activity; specifically, compounds with electron-withdrawing groups showed improved potency against MCF-7 cells .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole?

The compound is commonly synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. A representative protocol involves reacting a brominated oxadiazole precursor (e.g., 2-(4-bromophenyl)-1,3,4-oxadiazole) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and potassium acetate in 1,4-dioxane at 100°C for 8 hours, achieving yields up to 90% . Key steps include:

- Catalyst system : Pd(dppf)Cl₂ (0.36 mmol per 5g substrate).

- Solvent : 1,4-dioxane.

- Workup : Extraction with THF, MgSO₄ drying, and crystallization with ethanol.

Q. What characterization techniques are essential for confirming the structure of this compound?

Q. What safety precautions are necessary when handling this compound?

- Protective Gear : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Waste Disposal : Segregate boron-containing waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling conditions to address low yields (<30%)?

Low yields may stem from catalyst decomposition or incomplete boronate activation. Strategies include:

Q. How does the electronic structure of this compound influence charge transfer in donor-acceptor dyads?

The oxadiazole moiety acts as an electron-deficient unit, while the boronate pinacol ester serves as an electron-rich aryl source. In meta-terphenyl-linked dyads, intramolecular charge transfer (ICT) can be probed via:

- UV-Vis Spectroscopy : Monitor λmax shifts in solvents of varying polarity .

- Cyclic Voltammetry : Measure HOMO/LUMO levels to quantify electron-withdrawing effects of the oxadiazole .

Q. What analytical methods identify and quantify by-products in large-scale syntheses?

Q. How can researchers explore the biological activity of this compound and its derivatives?

While direct biological data is limited, oxadiazole analogs exhibit antimicrobial and anticancer properties via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.